molecular formula C180H287N57O48 B054878 Human hypercalcemia factor CAS No. 112540-82-6

Human hypercalcemia factor

Cat. No.: B054878
CAS No.: 112540-82-6
M. Wt: 4018 g/mol
InChI Key: ZOWOHMFPXMYFKJ-WBTWNKCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human hypercalcemia factor, more commonly known as Parathyroid Hormone-related Protein (PTHrP), is a critical multifunctional peptide initially identified as the primary causative agent of humoral hypercalcemia of malignancy (HHM). This reagent is essential for researchers investigating the pathophysiological mechanisms of cancer-induced hypercalcemia, where tumor-derived PTHrP acts as a systemic endocrine hormone, mimicking the action of parathyroid hormone (PTH) by binding to the PTH1 receptor. This interaction stimulates bone resorption and renal calcium reabsorption, leading to elevated serum calcium levels.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H287N57O48/c1-23-94(16)141(173(280)206-98(20)146(253)209-116(51-55-137(246)247)155(262)234-143(96(18)25-3)175(282)230-128(72-107-79-196-87-205-107)169(276)237-144(100(22)240)176(283)207-99(21)177(284)285)235-168(275)121(65-92(12)13)221-163(270)125(69-104-76-193-84-202-104)227-164(271)126(70-105-77-194-85-203-105)225-159(266)120(64-91(10)11)219-160(267)123(67-102-41-30-27-31-42-102)223-161(268)122(66-101-39-28-26-29-40-101)222-151(258)112(47-38-60-199-180(190)191)212-149(256)110(45-36-58-197-178(186)187)211-150(257)111(46-37-59-198-179(188)189)213-156(263)117(61-88(4)5)220-167(274)130(74-139(250)251)228-153(260)114(49-53-134(185)242)216-174(281)142(95(17)24-2)236-171(278)132(82-239)231-148(255)109(44-33-35-57-182)208-135(243)80-200-147(254)108(43-32-34-56-181)210-166(273)129(73-138(248)249)229-165(272)127(71-106-78-195-86-204-106)226-158(265)119(63-90(8)9)218-157(264)118(62-89(6)7)217-152(259)113(48-52-133(184)241)214-162(269)124(68-103-75-192-83-201-103)224-154(261)115(50-54-136(244)245)215-170(277)131(81-238)232-172(279)140(93(14)15)233-145(252)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,238-240H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,241)(H2,185,242)(H,192,201)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,200,254)(H,206,280)(H,207,283)(H,208,243)(H,209,253)(H,210,273)(H,211,257)(H,212,256)(H,213,263)(H,214,269)(H,215,277)(H,216,281)(H,217,259)(H,218,264)(H,219,267)(H,220,274)(H,221,270)(H,222,258)(H,223,268)(H,224,261)(H,225,266)(H,226,265)(H,227,271)(H,228,260)(H,229,272)(H,230,282)(H,231,255)(H,232,279)(H,233,252)(H,234,262)(H,235,275)(H,236,278)(H,237,276)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,284,285)(H4,186,187,197)(H4,188,189,198)(H4,190,191,199)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWOHMFPXMYFKJ-WBTWNKCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H287N57O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4018 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112540-82-6
Record name Parathyroid hormone-related protein (1-34)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112540826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Overview of Human Hypercalcemia Factor

This compound is a parathyroid hormone-like peptide that contributes to the elevation of serum calcium levels. It is primarily involved in cases of malignancy-associated hypercalcemia, where it mimics the action of parathyroid hormone (PTH), leading to increased bone resorption and renal tubular reabsorption of calcium.

hHCF operates through several mechanisms:

  • Bone Resorption : hHCF stimulates osteoclast activity, promoting the release of calcium from bones into the bloodstream. This process is mediated by receptor activator of nuclear factor kappa-B ligand (RANKL), which is crucial for osteoclast differentiation and activation .
  • Renal Function : It enhances renal tubular reabsorption of calcium while inhibiting phosphate reabsorption, contributing to hypercalcemia .
  • Interaction with Vitamin D : hHCF may influence the metabolism of vitamin D, particularly in how it affects the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D, which further promotes intestinal absorption of calcium .

Hypercalcemia in Cancer

Hypercalcemia often occurs in patients with malignancies due to the secretion of hHCF or similar peptides by tumors. Common cancers associated with hypercalcemia include:

  • Breast Cancer
  • Lung Cancer
  • Multiple Myeloma
  • Renal Cell Carcinoma

In these cases, hHCF acts similarly to PTHrP (parathyroid hormone-related peptide), leading to increased serum calcium levels and associated symptoms such as nausea, fatigue, and constipation .

Case Study 1: Persistent Hypercalcemia

A 79-year-old woman presented with persistent hypercalcemia attributed to both primary hyperparathyroidism and malignancy. Laboratory tests revealed a serum calcium level of 15.8 mg/dL. The patient experienced symptoms including nausea and weight loss. This case illustrates the complexity of diagnosing hypercalcemia when multiple factors are involved .

Case Study 2: Hypercalcemia in Young Adults

A 37-year-old woman was evaluated for hypercalcemia following parathyroid surgery. Despite surgical intervention, her serum calcium levels remained elevated. Genetic testing did not confirm familial hypocalciuric hypercalcemia (FHH), suggesting that hHCF or similar factors may be contributing to her condition .

Data Table: Summary of Clinical Findings Related to hHCF

Study/CasePatient DemographicsSerum Calcium LevelDiagnosisTreatment
Case 179-year-old female15.8 mg/dLHyperparathyroidism & MalignancyMedical management
Case 237-year-old femaleElevated post-surgeryHyperparathyroidismGenetic counseling

Research Findings

Recent research has highlighted the role of hHCF in various pathological conditions:

  • A study indicated that hHCF could directly stimulate osteoclastic activity independent of PTH signaling pathways, suggesting a unique mechanism for bone resorption during malignancy-associated hypercalcemia .
  • Another study emphasized that elevated levels of hHCF are often found in patients with advanced cancers, correlating with disease progression and severity .

Scientific Research Applications

Diagnostic Utility

HHF and its related biomarkers are crucial for diagnosing hypercalcemia, particularly in cancer patients. The measurement of serum PTHrP levels can differentiate between various causes of hypercalcemia:

  • Malignancy-related Hypercalcemia : Elevated PTHrP levels are commonly observed in patients with solid tumors such as lung cancer, breast cancer, and hematological malignancies like lymphoma .
  • Primary Hyperparathyroidism : In contrast, primary hyperparathyroidism typically presents with high serum PTH and normal or elevated calcium levels without significant PTHrP elevation.
ConditionSerum CalciumSerum PTHSerum PTHrP
Malignancy (HHM)HighLowHigh
Primary HyperparathyroidismHighHighLow
Vitamin D-related HypercalcemiaHighLowVariable

Therapeutic Implications

HHF has therapeutic applications primarily in managing hypercalcemia associated with malignancies. Treatment strategies include:

  • Bisphosphonates : These drugs inhibit bone resorption and are effective in reducing serum calcium levels in patients with HHM .
  • Calcitonin : This hormone can lower serum calcium by inhibiting osteoclast activity.
  • Denosumab : A monoclonal antibody that targets RANKL, effectively reducing bone resorption and lowering calcium levels .

Case Study: Lymphoma-Induced Hypercalcemia

A study involving patients with lymphoma highlighted the role of HHF in exacerbating hypercalcemic conditions due to excessive production of 1,25-dihydroxyvitamin D. In these cases, patients exhibited elevated serum calcium levels alongside suppressed PTH, indicating a non-PTH mediated mechanism .

Case Study: Breast Cancer

In a cohort study of breast cancer patients presenting with hypercalcemia, elevated PTHrP was identified as a significant contributor to their condition. Treatment with bisphosphonates led to a marked reduction in serum calcium levels and improved patient outcomes .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which HHF influences calcium homeostasis and its potential roles beyond hypercalcemia:

  • Calcium-Sensing Receptors (CaSR) : Investigating the interaction between HHF and CaSR could provide insights into new therapeutic targets for managing hypercalcemic disorders .
  • Genetic Studies : Understanding genetic predispositions to abnormal HHF production may lead to personalized treatment approaches for affected individuals.

Comparison with Similar Compounds

Parathyroid Hormone (PTH)

  • Structure: PTH is an 84-amino-acid hormone produced by the parathyroid glands. Its N-terminal region (1-34) is critical for receptor binding, a feature shared with HHCF .
  • Mechanism : PTH regulates serum calcium via renal calcium reabsorption, bone resorption, and vitamin D activation. Unlike HHCF, PTH is a full agonist of the PTH/PTHrP receptor (PTH1R) .
  • Clinical Context: Elevated in primary hyperparathyroidism (PHPT), causing hypercalcemia.

Parathyroid Hormone-Related Protein (PTHrP)

  • Structure : PTHrP shares N-terminal homology with PTH and HHCF, enabling PTH1R binding .
  • Mechanism: Secreted by tumors (e.g., squamous cell carcinoma, breast cancer), PTHrP mimics PTH’s effects, increasing bone resorption and renal calcium reabsorption. Unlike HHCF, PTHrP is a full agonist and a key driver of humoral hypercalcemia of malignancy (HHM) .
  • Clinical Context : Accounts for ~80% of cancer-related hypercalcemia. HHCF, while structurally similar, is less characterized in clinical settings .

Cytokines and Osteoclast-Activating Factors

  • Key Players :
    • RANKL (Receptor Activator of NF-κB Ligand): Stimulates osteoclast differentiation via RANK signaling.
    • IL-1, IL-6, TNF-α : Promote osteoclastogenesis and bone resorption .
  • Mechanism : These factors act indirectly by enhancing osteoclast activity, unlike HHCF and PTHrP, which directly bind PTH1R.
  • Clinical Context : Prominent in multiple myeloma and solid tumors (e.g., breast, lung). Cytokine-driven hypercalcemia often coexists with PTHrP-mediated effects .

Vitamin D and Analogs

  • Mechanism : Active metabolites (e.g., 1,25-(OH)₂D₃) increase intestinal calcium absorption. Hypercalcemia arises from excessive activation of vitamin D receptors (VDRs), distinct from HHCF’s PTH1R-mediated pathway .
  • Clinical Context : Seen in granulomatous diseases (e.g., sarcoidosis) and lymphomas. Vitamin D analogs with minimal hypercalcemic effects (e.g., calcipotriol) are used to mitigate this risk .

Tabulated Comparison of Key Compounds

Compound Source Receptor Target Mechanism of Hypercalcemia Clinical Association
HHCF Synthetic/Natural peptide PTH1R Partial agonist/antagonist of PTH1R Malignancy (research focus)
PTH Parathyroid glands PTH1R Full agonist of PTH1R Primary hyperparathyroidism
PTHrP Tumors PTH1R Full agonist of PTH1R Humoral hypercalcemia of malignancy
RANKL/IL-1/IL-6 Tumor/Stromal cells RANK/VDR/GP130 Osteoclast activation Multiple myeloma, solid tumors
1,25-(OH)₂D₃ Sunlight/Diet VDR Intestinal calcium absorption Granulomatous diseases, lymphomas

Research and Therapeutic Implications

  • Diagnostic Challenges: Differentiating HHCF-mediated hypercalcemia from PTHrP or cytokine-driven cases requires assays targeting specific peptides, as biochemical overlap exists .
  • Treatment Strategies: Bisphosphonates (e.g., zoledronate): First-line for malignancy-associated hypercalcemia, targeting osteoclasts . Denosumab: Anti-RANKL antibody effective in refractory cases .

Preparation Methods

Early Discoveries and Challenges

The quest to identify the human hypercalcemia factor began in the 1980s when researchers observed PTH-like activity in tumors without detectable PTH. Initial attempts to purify the factor were hindered by its low abundance in tumor tissues and immunological dissimilarity to PTH. A breakthrough occurred in 1987 with the isolation of a 17,000-dalton protein from a lung squamous cell carcinoma, later identified as PTHrP. This protein exhibited potent adenylate cyclase-stimulating activity, confirming its role in hypercalcemia.

Advancements in Molecular Characterization

Subsequent studies revealed that the PTHrP gene undergoes alternative splicing, producing three isoforms (PTHrP1–139, PTHrP1–173, and PTHrP1–141). The N-terminal region (residues 1–34) is critical for receptor binding, while mid-region and C-terminal domains modulate cellular uptake and nuclear functions. These discoveries necessitated refined preparation techniques to isolate full-length and truncated variants for functional studies.

Preparation Methods from Tumor Tissues

Tumor Selection and Homogenization

PTHrP is predominantly extracted from tumors associated with HHM, such as squamous cell carcinomas and melanomas. Fresh or frozen tissues are homogenized in cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors) to preserve protein integrity. Centrifugation at 12,000×g for 30 minutes separates soluble proteins from cellular debris.

Protein Extraction and Solubilization

The supernatant is subjected to ammonium sulfate precipitation (30–60% saturation) to concentrate PTHrP. Further solubilization in 6 M urea or 0.1% Triton X-100 enhances yield by disrupting protein aggregates. Dialysis against low-salt buffers prepares the extract for chromatographic purification.

Ion-Exchange Chromatography

Cation-exchange chromatography (e.g., CM-Sepharose) separates PTHrP based on its positive charge at neutral pH. Elution with a linear NaCl gradient (0–1 M) isolates PTHrP fractions, which are monitored via UV absorbance at 280 nm.

Gel Filtration Chromatography

Size-exclusion chromatography (e.g., Sephadex G-75) resolves proteins by molecular weight. PTHrP elutes as a 17–22 kDa protein, distinct from larger contaminants. This step achieves >90% purity, as confirmed by SDS-PAGE.

Affinity Chromatography

Monoclonal antibodies against PTHrP1–34 are immobilized on Protein A/G columns to capture PTHrP with high specificity. Elution with low-pH buffer (e.g., glycine-HCl, pH 2.5) yields immunopurified PTHrP, suitable for immunological assays.

Recombinant DNA Technology for PTHrP Production

Gene Cloning and Vector Construction

The PTHrP gene is amplified from tumor-derived cDNA and cloned into expression vectors (e.g., pET-28a for E. coli or pcDNA3.1 for mammalian cells). Inclusion of a hexahistidine tag facilitates purification via metal-chelate chromatography.

Bacterial Expression

E. coli BL21(DE3) cells transformed with PTHrP plasmids produce insoluble inclusion bodies. Denaturation in 8 M urea followed by refolding in redox buffers restores activity. However, bacterial systems lack post-translational modifications, limiting utility for functional studies.

Mammalian Expression

CHO or HEK293 cells transfected with PTHrP secrete glycosylated PTHrP into the culture medium. Fed-batch bioreactors optimize yield, achieving ~50 mg/L of recombinant protein. Mammalian-derived PTHrP exhibits native phosphorylation and sulfation patterns, critical for receptor binding.

Purification Techniques and Optimization

Metal-Chelate Chromatography

Recombinant PTHrP is purified using Ni-NTA columns, exploiting the hexahistidine tag. Imidazole gradients (10–250 mM) elute PTHrP with >95% purity, as assessed by Coomassie-stained gels.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves PTHrP isoforms. This method achieves near-homogeneous preparations, with a retention time of 12–15 minutes for PTHrP1–34.

Characterization of Purified PTHrP

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight of PTHrP isoforms. For example, PTHrP1–36 exhibits a mass of 4,200 Da, matching theoretical calculations.

cAMP Stimulation

PTHrP (10 nM) increases cAMP production in osteosarcoma cells (SaOS-2) by 15-fold within 15 minutes, comparable to PTH. Dose-response curves reveal an EC~50~ of 2 nM, validating receptor affinity.

Bone Resorption Assays

In neonatal mouse calvaria, PTHrP (50 nM) stimulates calcium release by 40% over 48 hours, confirming osteoclast activation.

Quality Control and Standardization

Purity Assessment

SDS-PAGE and Western blotting using anti-PTHrP antibodies ensure minimal contaminants. Silver staining detects impurities at <1 ng/µg.

Stability Testing

Lyophilized PTHrP retains activity for 12 months at -80°C, while liquid formulations (pH 7.4, 0.1% BSA) are stable for 6 weeks at 4°C.

Comparative Analysis of Preparation Methods

Method Yield (mg/kg tissue) Purity (%) Advantages Limitations
Tumor Extraction0.5–1.090–95Native post-translational modificationsLow yield; tumor dependency
Recombinant (Mammalian)20–5095–99High yield; scalableCostly; requires cell culture expertise
Recombinant (Bacterial)100–20085–90Cost-effectiveNo glycosylation; inclusion body refolding

Q & A

Q. What ethical considerations are critical when designing hypercalcemia trials in terminally ill patients?

  • Methodological Approach: Obtain informed consent that addresses potential hypocalcemia risks and quality-of-life trade-offs. Use data safety monitoring boards to review adverse events. Follow international guidelines (e.g., Declaration of Helsinki) for vulnerable populations .
  • Example: A Malaysian study obtained ethical approval from the National Medical Research Register to ensure compliance with human subject protections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.